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molecular formula C5F10O B158337 Heptafluoropropyl trifluorovinyl ether CAS No. 1623-05-8

Heptafluoropropyl trifluorovinyl ether

Cat. No. B158337
M. Wt: 266.04 g/mol
InChI Key: KHXKESCWFMPTFT-UHFFFAOYSA-N
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Patent
US05391796

Procedure details

Example 8 was repeated using the same reactor and catalyst/support charge. CF3CF2CF2OCF(CF3)CO2SiMe3 (16.20 g, 40.3 mmol) was added dropwise over 1.5 hr. There was obtained 13.94 g of liquid product consisting of an equimolar mixture of PPVE and TMSF. Less than 0.2% starting TMS ester remained, and less than 1% C3F7OCHFCF3 was produced.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TMS ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
1%

Identifiers

REACTION_CXSMILES
[C:1]([F:16])([O:5][C:6]([F:15])([F:14])[C:7]([F:13])([F:12])[C:8]([F:11])([F:10])[F:9])=[C:2]([F:4])[F:3].[Si]([F:21])(C)(C)C>>[C:6]([O:5][CH:1]([C:2]([F:21])([F:4])[F:3])[F:16])([C:7]([C:8]([F:10])([F:9])[F:11])([F:12])[F:13])([F:14])[F:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)F
Step Two
Name
TMS ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)F)OC(F)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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